

Discovery and history of Cyclopentyl hexanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclopentyl hexanoate*

Cat. No.: *B8742183*

[Get Quote](#)

An In-depth Technical Guide to **Cyclopentyl Hexanoate**

Abstract

Cyclopentyl hexanoate (CAS No. 5413-59-2) is an ester recognized for its characteristic fruity aroma, reminiscent of pineapple. While it does not possess a singular, celebrated moment of discovery, its history is intrinsically linked to the foundational developments in synthetic organic chemistry, particularly the advent of controlled esterification. This technical guide provides a comprehensive overview of **Cyclopentyl hexanoate**, designed for researchers, scientists, and professionals in drug development. It delves into the compound's physicochemical properties, the core principles and detailed protocols for its synthesis via Fischer-Speier esterification, its modern industrial applications, and essential safety protocols. The narrative emphasizes the causal relationships behind experimental methodologies, grounding theoretical knowledge in practical application.

Introduction: The Chemical and Historical Context

Esters are a pivotal class of organic compounds, formed from the condensation of a carboxylic acid and an alcohol.^[1] They are ubiquitous in nature, responsible for the natural fragrances and flavors of many fruits and flowers.^{[2][3]} The fragrance industry, in particular, relies heavily on both natural and synthetic esters to construct a vast palette of scents, from fruity to floral notes.^{[4][5]}

Cyclopentyl hexanoate, with its C₁₁H₂₀O₂ formula, is a classic example of a synthetic ester developed for these applications.^[6] Its history is not that of a single discovery but rather a product of the systematic exploration of ester synthesis that began in the late 19th century. The

ability to synthetically replicate and create novel aromas revolutionized the perfume and food industries, making previously rare or expensive scents widely accessible.[\[2\]](#) The synthesis of compounds like **Cyclopentyl hexanoate** is a direct legacy of the pioneering work on esterification, which remains a cornerstone of modern organic synthesis.

Physicochemical and Spectroscopic Characterization

The precise identification and characterization of **Cyclopentyl hexanoate** are fundamental to its application and quality control. Its key properties are summarized below.

Table 1: Physicochemical Properties of Cyclopentyl Hexanoate

Property	Value	Source
IUPAC Name	cyclopentyl hexanoate	[6]
CAS Number	5413-59-2	[6] [7]
Molecular Formula	C ₁₁ H ₂₀ O ₂	[6]
Molar Mass	184.27 g/mol	[6]
Canonical SMILES	CCCCC(=O)OC1CCCC1	[6]
Appearance	Colorless Liquid (Typical)	General
Topological Polar Surface Area	26.3 Å ²	[6] [7]

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The expected data from standard analytical techniques are crucial for confirming the identity and purity of a synthesized sample.

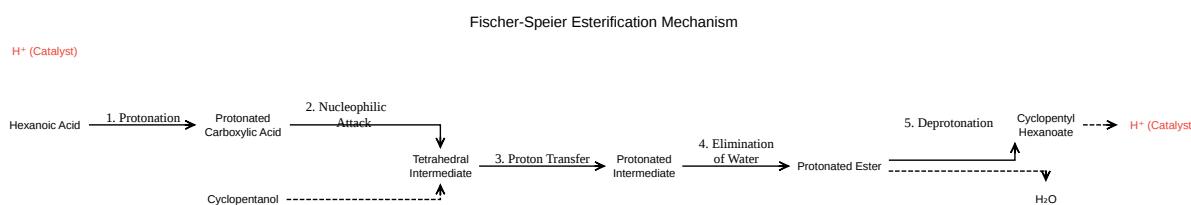
Table 2: Key Spectroscopic Data for Cyclopentyl Hexanoate

Spectroscopy	Key Features
Infrared (IR)	Strong C=O stretch (~1735 cm ⁻¹), C-O stretch (~1170 cm ⁻¹), C-H stretches (~2850-2960 cm ⁻¹)
¹³ C NMR	Carbonyl carbon (~173 ppm), -O-CH carbon of cyclopentyl ring (~75 ppm), various aliphatic carbons (14-35 ppm)
Mass Spectrometry (MS)	Molecular ion peak (m/z = 184), characteristic fragment from loss of cyclohexoxy group (m/z = 99), cyclopentyl cation (m/z = 69)

Note: Specific peak values are approximate and can vary based on the solvent and instrument used. Data is inferred from standard ester spectra and information available through public databases.^[6]

Core Synthesis Methodology: The Fischer-Speier Esterification

The most common and historically significant method for preparing **Cyclopentyl hexanoate** is the Fischer-Speier esterification. First described by Emil Fischer and Arthur Speier in 1895, this reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.^[8]


Reaction Mechanism and Rationale

Fischer esterification is a reversible nucleophilic acyl substitution.^[9] The use of a strong acid catalyst (e.g., H₂SO₄) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

The detailed mechanism involves several equilibrium steps:

- Protonation: The carbonyl oxygen of hexanoic acid is protonated by the acid catalyst.
- Nucleophilic Attack: The lone pair of the oxygen atom in cyclopentanol attacks the activated carbonyl carbon.

- Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
- Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
- Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.

[Click to download full resolution via product page](#)

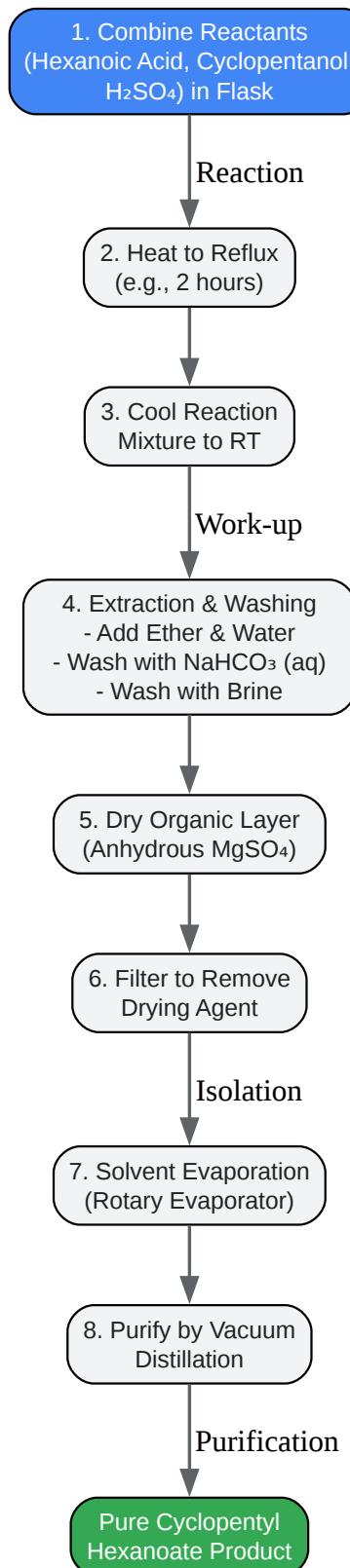
Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.

Driving the Equilibrium

The primary disadvantage of the Fischer esterification is its reversible nature.[9][10] To achieve a high yield, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle. Common strategies include:

- Use of Excess Reagent: Employing a large excess of one of the reactants (typically the less expensive one, often the alcohol) increases the probability of forward reaction.[10][11]
- Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium to the right. This can be accomplished using a Dean-Stark apparatus during

reflux or by adding a dehydrating agent.[\[8\]](#)[\[12\]](#)


Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of **Cyclopentyl hexanoate**.

Materials:

- Hexanoic acid
- Cyclopentanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Diethyl ether or similar organic solvent
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Workflow:

[Click to download full resolution via product page](#)

Caption: Standard laboratory workflow for ester synthesis and purification.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask, combine 1.0 molar equivalent of hexanoic acid with 1.5 molar equivalents of cyclopentanol. **Causality:** Using excess cyclopentanol helps drive the reaction equilibrium towards the product.
- **Catalyst Addition:** Slowly and with stirring, add a catalytic amount (approx. 5% of the acid's molar quantity) of concentrated sulfuric acid. **Causality:** The strong acid is required to protonate the carboxylic acid, activating it for nucleophilic attack.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. **Causality:** Heating increases the reaction rate, and the condenser prevents the loss of volatile reactants and products.
- **Work-up:** Cool the mixture to room temperature. Transfer it to a separatory funnel containing diethyl ether and water.
- **Neutralization:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution until effervescence ceases. **Causality:** This step neutralizes the sulfuric acid catalyst and removes any unreacted hexanoic acid.
- **Final Wash:** Wash the organic layer with brine (saturated NaCl solution). **Causality:** Brine helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.
- **Drying:** Separate the organic layer and dry it over anhydrous magnesium sulfate. **Causality:** This removes residual water, which is critical before the final purification step.
- **Purification:** Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the resulting crude ester by vacuum distillation to obtain the final product. **Causality:** Distillation separates the ester from non-volatile impurities and any remaining high-boiling reactants.

Modern Applications and Industrial Significance

The utility of **Cyclopentyl hexanoate** stems primarily from its pleasant and potent aroma.

- **Fragrance and Flavor Industry:** It is a key component in creating fruity and sweet fragrance profiles, especially for pineapple and tropical notes.[2][4] It is incorporated into perfumes, cosmetics, air fresheners, and as a flavoring agent in food products like candy and beverages.[13]
- **Pharmaceutical and Chemical Synthesis:** Esters are common intermediates in the synthesis of more complex molecules. Cyclopentyl esters, in particular, can be found in the structures of various bioactive compounds and are used in the development of pharmaceuticals.[14][15] For instance, ester compounds are sometimes used in drug formulations to improve solubility and absorption.[16]
- **Industrial Applications:** In some contexts, esters like **Cyclopentyl hexanoate** can serve as specialty solvents or as plasticizers, which are additives that increase the flexibility of polymers.[17]

Safety and Handling

While **Cyclopentyl hexanoate** does not have extensive, publicly available toxicology data, general safety precautions for handling organic esters should be strictly followed.[7][18]

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Ventilation:** Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources and strong oxidizing agents.[19]
- **Spills:** In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

Cyclopentyl hexanoate exemplifies a class of compounds whose importance lies not in a dramatic discovery but in its embodiment of fundamental and enduring principles of organic chemistry. Its synthesis via the Fischer-Speier esterification is a classic, teachable process that

remains industrially relevant over a century after its inception. From its role in crafting the scents and flavors that shape our sensory experiences to its use as a building block in chemical manufacturing, **Cyclopentyl hexanoate** serves as a testament to the power of ester chemistry. This guide provides the technical foundation necessary for its synthesis, characterization, and safe application in a professional research and development setting.

References

- Title: **Cyclopentyl hexanoate** Source: PubChem, N
- Title: The Essential Role of Esters in the Fragrance Industry Source: Scent Journer URL: [\[Link\]](#)
- Title: Esters | Research Starters Source: EBSCO URL:[\[Link\]](#)
- Title: Fischer–Speier esterific
- Title: RIFM fragrance ingredient safety assessment, cyclopentanol, 2-(2-hexen-1-yl)-, CAS Registry Number 34686-67-4 Source: ScienceDirect URL:[\[Link\]](#)
- Title: Cyclohexyl hexanoate Source: PubChem, N
- Title: What Is An Ester? Source: ReAgent Chemicals URL:[\[Link\]](#)
- Title: Synthesis of Esters Source: Bellevue College URL:[\[Link\]](#)
- Title: Fischer Esterific
- Title: Experiment 10: Fischer Esterification Source: Kwantlen Polytechnic University URL: [\[Link\]](#)
- Title: A study of esterification reactions Source: Science Projects URL:[\[Link\]](#)
- Title: Fischer Esterification Source: Organic Chemistry Portal URL:[\[Link\]](#)
- Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[\[Link\]](#)
- Title: Synthesis of Chiral Cyclopentenones Source: ACS Public
- Title: Industrial process for the preparation of hexanoic acid...
- Title: Hexanoic acid, cyclohexyl ester Source: NIST WebBook URL:[\[Link\]](#)
- Title: Cyclopentyl pentanoate Source: PubChem, N
- Title: Process for the preparation of cyclopentanols Source: Google Patents URL
- Title: Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d] pyrimidine-6-carboxylic acid Source: Google Patents URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Esters | Research Starters | EBSCO Research [ebsco.com]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. A study of esterification reactions – Science Projects [scienceprojects.org]
- 4. scentjourner.com [scentjourner.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. Cyclopentyl hexanoate | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Hexyl Hexanoate | 6378-65-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester and high pure product - Google Patents [patents.google.com]
- 16. Cyclopentyl Hexanoate | 5413-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 17. chemimpex.com [chemimpex.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Discovery and history of Cyclopentyl hexanoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8742183#discovery-and-history-of-cyclopentyl-hexanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com